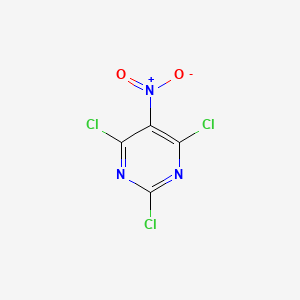
2,4,6-Trichloro-5-nitropyrimidine
Cat. No. B1334791
M. Wt: 228.42 g/mol
InChI Key: QGFWFWSBFMRDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08629142B2
Procedure details


A solution of 2,4,6-trichloro-5-nitropyrimidine (94 mg, 0.413 mmol) in THF (5 mL) was cooled to −78° C. and treated with Et3N (110 μL, 0.757 mmol), followed by NH3 (7 N in MeOH, 50 μL, 0.344 mmol). The reaction was warmed to 0° C. Once TLC indicated complete consumption of the starting material, the crude product solution was immediately used in the reaction below (Scheme 40).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([Cl:12])[N:3]=1.CC[N:15](CC)CC.N>C1COCC1>[NH2:15][C:6]1[N:7]=[C:2]([Cl:1])[N:3]=[C:4]([Cl:12])[C:5]=1[N+:9]([O-:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
94 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
110 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product solution was immediately used in the reaction below (Scheme 40)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
